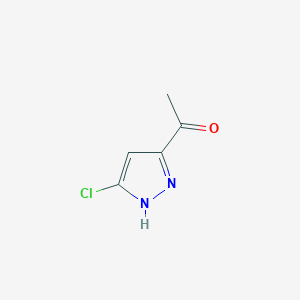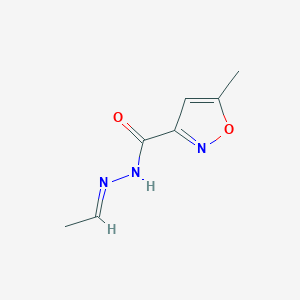
N'-Ethylidene-5-methylisoxazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Ethylidene-5-methylisoxazole-3-carbohydrazide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with ethylidenehydrazine under controlled conditions. The reaction is usually carried out in an aprotic organic solvent in the presence of an organic base . The process involves heating the reactants to a specific temperature range to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N’-Ethylidene-5-methylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .
類似化合物との比較
Similar Compounds
N’-Benzylidene-5-methylisoxazole-3-carbohydrazide: Known for its monoamine oxidase inhibitory activity.
N’-Phenylisoxazole-3-carbohydrazide: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide stands out due to its specific structural features that confer unique biological activities. Its ethylidene group provides distinct reactivity and interaction with molecular targets compared to other similar compounds.
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
N-[(E)-ethylideneamino]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-3-8-9-7(11)6-4-5(2)12-10-6/h3-4H,1-2H3,(H,9,11)/b8-3+ |
InChIキー |
FSQOWTNDQXFTIY-FPYGCLRLSA-N |
異性体SMILES |
C/C=N/NC(=O)C1=NOC(=C1)C |
正規SMILES |
CC=NNC(=O)C1=NOC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


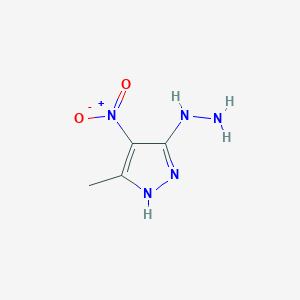
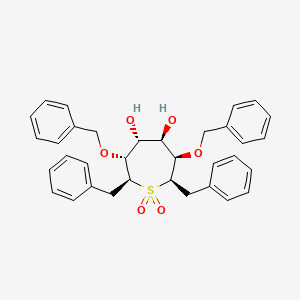
![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
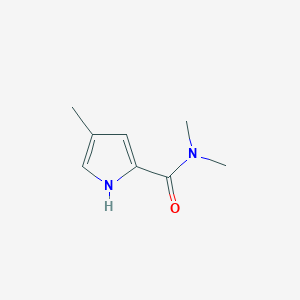
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)
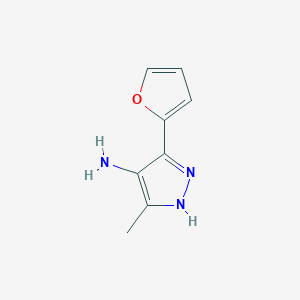

![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)

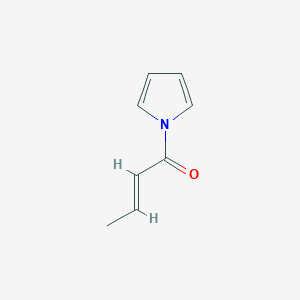
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
